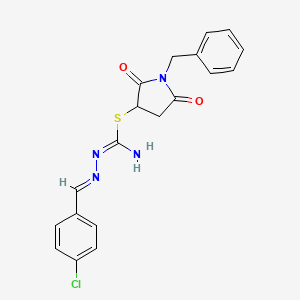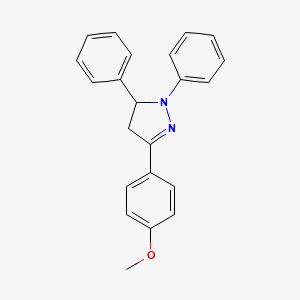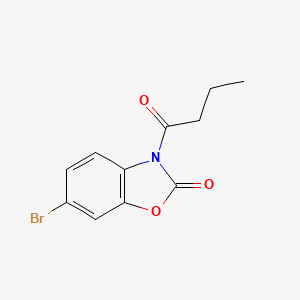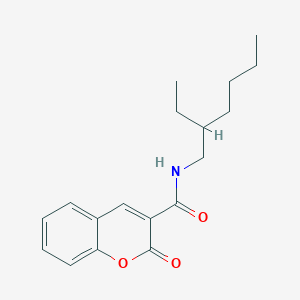
1-benzyl-2,5-dioxopyrrolidin-3-yl (2E)-2-(4-chlorobenzylidene)hydrazinecarbimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, pyrrole derivatives, and chlorophenyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield hydro derivatives.
Applications De Recherche Scientifique
1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Oxoindolin-2-one Derivatives: Compounds incorporating the oxoindolin-2-one moiety, which are studied for their bioactive properties.
Uniqueness
1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is unique due to its specific chemical structure, which combines a pyrrole ring with a chlorophenyl group and a hydrazinecarboximidothioate moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H17ClN4O2S |
|---|---|
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
(1-benzyl-2,5-dioxopyrrolidin-3-yl) N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C19H17ClN4O2S/c20-15-8-6-13(7-9-15)11-22-23-19(21)27-16-10-17(25)24(18(16)26)12-14-4-2-1-3-5-14/h1-9,11,16H,10,12H2,(H2,21,23)/b22-11+ |
Clé InChI |
NPZKNYZRDCHNQK-SSDVNMTOSA-N |
SMILES isomérique |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)S/C(=N/N=C/C3=CC=C(C=C3)Cl)/N |
SMILES canonique |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)SC(=NN=CC3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B11113482.png)
![1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B11113487.png)
![1-(2-fluorobenzyl)-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide](/img/structure/B11113492.png)

![N'-[(Z)-(5-hydroxy-2-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11113497.png)

![N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11113502.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11113503.png)
![1-[4-(2-Methylpropyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone](/img/structure/B11113512.png)

![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11113533.png)
![N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11113540.png)
![N-({N'-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide](/img/structure/B11113542.png)
![4-Bromo-2-[4-(4-ethoxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11113558.png)
